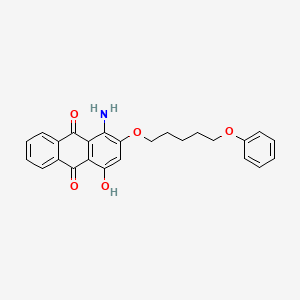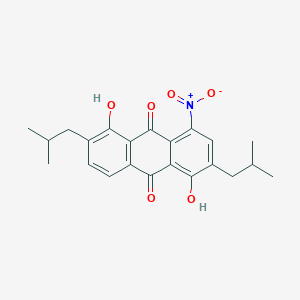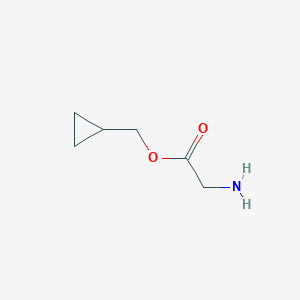
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of 4-bromo-2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanol.
Oxidation: 1-(4-Bromo-2-chloro-6-methylphenyl)acetic acid.
Applications De Recherche Scientifique
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl group, which can undergo nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone can be compared with other similar compounds such as:
- 1-(4-Bromo-2-methylphenyl)ethanone
- 1-(4-Chloro-2-methylphenyl)ethanone
- 1-(4-Bromo-2-chloro-6-methoxyphenyl)ethanone
These compounds share similar structural features but differ in the nature and position of substituents on the phenyl ring, which can influence their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
1-(4-bromo-2-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 |
Clé InChI |
OYDCIXJIGFRLFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


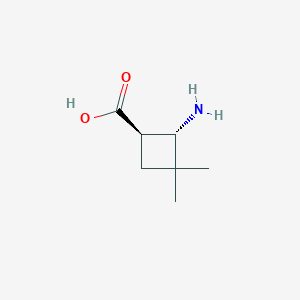

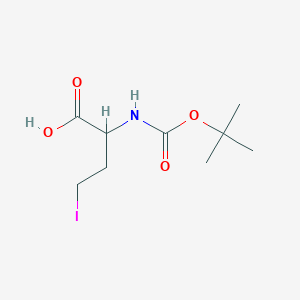
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
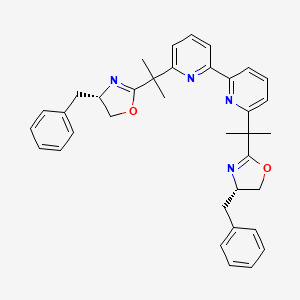
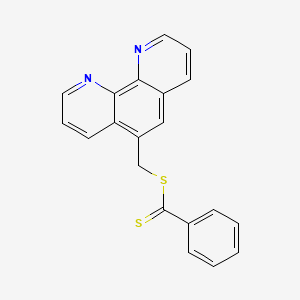



![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
